![molecular formula C90H87O4P B12675221 Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate CAS No. 20812-19-5](/img/structure/B12675221.png)
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is an organophosphate compound with the molecular formula C90H87O4P. It is known for its complex structure, which includes three 2,4,6-tris(1-phenylethyl)phenyl groups attached to a central phosphate group. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate typically involves the reaction of 2,4,6-tris(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups, depending on the reagents used.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a flame retardant and plasticizer in various industrial products.
Mechanism of Action
The mechanism of action of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(1-phenylethyl)phenol: A related compound with similar structural features but lacking the phosphate group.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another organophosphate compound with different substituents on the phenyl rings.
Uniqueness
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is unique due to its specific combination of phenyl and phosphate groups, which confer distinct chemical and physical properties. Its ability to act as a flame retardant and plasticizer sets it apart from other similar compounds, making it valuable in various industrial applications.
Properties
CAS No. |
20812-19-5 |
|---|---|
Molecular Formula |
C90H87O4P |
Molecular Weight |
1263.6 g/mol |
IUPAC Name |
tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C90H87O4P/c1-61(70-37-19-10-20-38-70)79-55-82(64(4)73-43-25-13-26-44-73)88(83(56-79)65(5)74-45-27-14-28-46-74)92-95(91,93-89-84(66(6)75-47-29-15-30-48-75)57-80(62(2)71-39-21-11-22-40-71)58-85(89)67(7)76-49-31-16-32-50-76)94-90-86(68(8)77-51-33-17-34-52-77)59-81(63(3)72-41-23-12-24-42-72)60-87(90)69(9)78-53-35-18-36-54-78/h10-69H,1-9H3 |
InChI Key |
CHWPDGUIAXMYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)OC8=C(C=C(C=C8C(C)C9=CC=CC=C9)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


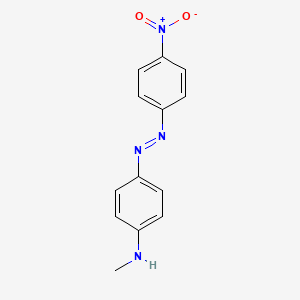
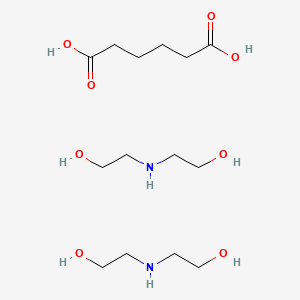
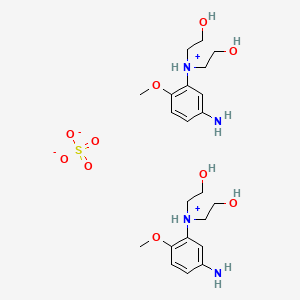



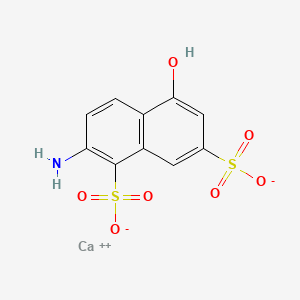
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
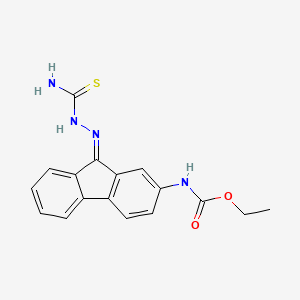
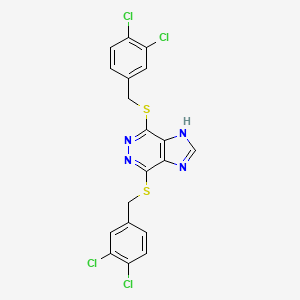
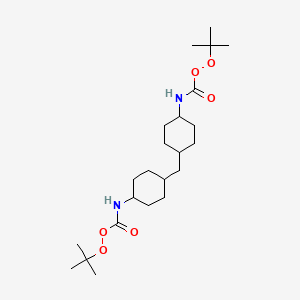
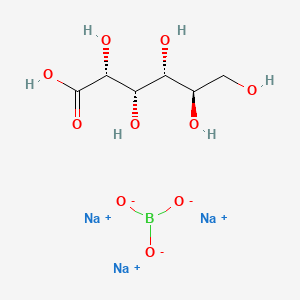

![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
